An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Tributylstannyl-3,6-dihydro-2H-pyran
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Tributylstannyl-3,6-dihydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis and predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the organometallic compound 4-tributylstannyl-3,6-dihydro-2H-pyran. In the absence of direct experimental spectra in publicly available literature, this document serves as an expert-driven resource, synthesizing data from analogous structures and foundational NMR principles to offer a reliable spectral forecast. This guide is intended to aid researchers in the identification, characterization, and quality control of this and structurally related compounds, which hold potential in synthetic organic chemistry and drug discovery as versatile intermediates.
Introduction: The Structural Significance and Spectroscopic Challenge
4-Tributylstannyl-3,6-dihydro-2H-pyran is a unique molecule that combines the structural features of a dihydropyran ring and a tributylstannyl group. The dihydropyran motif is a prevalent scaffold in numerous natural products and pharmacologically active molecules. The tributylstannyl moiety serves as a highly versatile functional group in organic synthesis, most notably in Stille cross-coupling reactions, enabling the formation of carbon-carbon bonds.
The precise characterization of such molecules is paramount for their effective use. NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. This guide addresses the critical need for reliable NMR data for 4-tributylstannyl-3,6-dihydro-2H-pyran by providing a comprehensive, predicted spectral analysis.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 4-tributylstannyl-3,6-dihydro-2H-pyran in a standard deuterated solvent such as chloroform-d (CDCl₃) is detailed below. The predictions are based on the analysis of the parent 3,4-dihydro-2H-pyran and known chemical shifts for tributyltin moieties.[1] The presence of the tin atom, with its NMR-active isotopes (¹¹⁷Sn and ¹¹⁹Sn), is expected to introduce satellite peaks for adjacent protons.
Table 1: Predicted ¹H NMR Data for 4-Tributylstannyl-3,6-dihydro-2H-pyran
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 (2H) | ~ 4.0 - 4.2 | m | - |
| H-3 (2H) | ~ 2.2 - 2.4 | m | - |
| H-5 (1H) | ~ 5.8 - 6.0 | m | - |
| H-6 (2H) | ~ 3.6 - 3.8 | m | - |
| Sn-CH₂- (6H) | ~ 0.8 - 1.0 | t | ³J(H,H) ≈ 7.3 |
| -CH₂- (6H) | ~ 1.4 - 1.6 | sextet | ³J(H,H) ≈ 7.3 |
| -CH₂- (6H) | ~ 1.2 - 1.4 | m | - |
| -CH₃ (9H) | ~ 0.9 | t | ³J(H,H) ≈ 7.3 |
Justification of Predicted ¹H Chemical Shifts and Multiplicities:
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Dihydropyran Ring Protons (H-2, H-3, H-5, H-6): The chemical shifts for the parent 3,4-dihydro-2H-pyran provide a baseline.[1] The protons on the double bond (H-5) are expected to be the most downfield in the ring system. The allylic protons (H-3 and H-6) will be slightly deshielded. The protons adjacent to the oxygen (H-2) will also be downfield due to the electronegativity of the oxygen atom. The tributylstannyl group at the 4-position is expected to have a modest shielding effect on the adjacent vinylic proton (H-5) and a smaller effect on the allylic protons (H-3). The multiplicities are predicted as multiplets (m) due to complex spin-spin coupling between the non-equivalent protons of the dihydropyran ring.
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Tributylstannyl Group Protons: The chemical shifts of the butyl groups are well-established for tributyltin compounds.[2] The terminal methyl protons are the most shielded. The methylene groups will appear in the typical aliphatic region, with the methylene group directly attached to the tin atom being the most downfield of the butyl chain protons. The characteristic triplet for the terminal methyl group and the triplet for the alpha-methylene group arise from coupling with the adjacent methylene protons. The internal methylene groups will exhibit more complex splitting patterns.
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Tin Satellites: Due to the presence of the spin-½ nuclei ¹¹⁷Sn (7.68% abundance) and ¹¹⁹Sn (8.58% abundance), satellite peaks flanking the main proton signals of the adjacent methylene groups are anticipated. The two-bond tin-proton coupling constants (²J(Sn,H)) are typically in the range of 50 Hz.[3]
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of 4-tributylstannyl-3,6-dihydro-2H-pyran is presented below. The predictions are based on the known spectrum of 3,4-dihydro-2H-pyran and typical values for tributyltin compounds.
Table 2: Predicted ¹³C NMR Data for 4-Tributylstannyl-3,6-dihydro-2H-pyran
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 65 - 67 |
| C-3 | ~ 25 - 28 |
| C-4 | ~ 110 - 115 |
| C-5 | ~ 135 - 140 |
| C-6 | ~ 68 - 70 |
| Sn-CH₂- | ~ 9 - 11 |
| -CH₂- | ~ 29 - 31 |
| -CH₂- | ~ 27 - 29 |
| -CH₃ | ~ 13 - 15 |
Justification of Predicted ¹³C Chemical Shifts:
-
Dihydropyran Ring Carbons (C-2, C-3, C-4, C-5, C-6): The carbon directly attached to the oxygen (C-2 and C-6) will be the most deshielded in the aliphatic region of the ring. The olefinic carbons (C-4 and C-5) will appear in the downfield region typical for sp² hybridized carbons. The tributylstannyl group will have a significant effect on the chemical shift of the carbon it is attached to (C-4), generally causing a downfield shift compared to a proton.
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Tributylstannyl Group Carbons: The chemical shifts for the butyl carbons in tributyltin compounds are well-documented.[4] The carbon directly bonded to the tin atom (Sn-CH₂) is the most shielded among the butyl carbons. The other methylene carbons and the terminal methyl carbon will appear at their characteristic chemical shifts.
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Tin-Carbon Coupling: One-bond tin-carbon coupling constants (¹J(Sn,C)) are typically large, in the range of 330-390 Hz for four-coordinated tributyltin compounds.[4] These couplings can be a valuable tool for confirming the assignment of the carbon directly attached to the tin atom.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 4-tributylstannyl-3,6-dihydro-2H-pyran, the following experimental protocol is recommended.
4.1. Sample Preparation
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Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[5][6]
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Concentration: For ¹H NMR, a concentration of 5-20 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
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Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.[7]
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Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
4.2. NMR Spectrometer Setup
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: The spectrometer's field frequency should be locked onto the deuterium signal of the solvent. The magnetic field homogeneity should be optimized by shimming on the lock signal to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
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Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.
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-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A wide spectral width (e.g., 0-220 ppm) should be used to ensure all carbon signals are observed.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) will be required depending on the sample concentration.
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Visualization of Molecular Structure and Key Correlations
The following diagram illustrates the molecular structure of 4-tributylstannyl-3,6-dihydro-2H-pyran with atom numbering for NMR assignment.
Sources
- 1. 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR spectrum [chemicalbook.com]
- 2. acdlabs.com [acdlabs.com]
- 3. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 4. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. organomation.com [organomation.com]
